2-Hydroxy-5-(methylsulfonyl)benzoic acid

Descripción general

Descripción

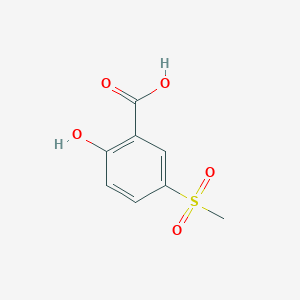

2-Hydroxy-5-(methylsulfonyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl (-OH) group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position (see Figure 1). The methylsulfonyl substituent is a strong electron-withdrawing group, influencing the compound’s acidity, solubility, and reactivity. For example, sulfonamide and sulfonyl derivatives of benzoic acid are widely explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Métodos De Preparación

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₈O₅S , with a molecular weight of 216.211 g/mol . Its structure features a hydroxyl group at the ortho position relative to the carboxylic acid and a methylsulfonyl group at the para position (Figure 1). This arrangement influences its reactivity, particularly in electrophilic substitution and hydrolysis reactions.

Synthetic Methodologies

Sulfonation of Salicylic Acid Derivatives

Direct sulfonation of 2-hydroxybenzoic acid (salicylic acid) represents a straightforward route. Clark et al. (1986) demonstrated the use of methanesulfonic acid under controlled temperatures (80–100°C) to introduce the methylsulfonyl group. However, regioselectivity challenges arise due to competing meta-sulfonation, necessitating precise stoichiometric control.

Reaction Conditions:

Nucleophilic Substitution on Pre-sulfonated Intermediates

Patent CN111100042B outlines a multi-step synthesis starting from 4-methoxybenzenesulfonamide :

- Bromination: Iron-catalyzed bromination at 60°C introduces a bromine atom at the meta position relative to the methoxy group.

- Cyanation: Cuprous cyanide substitution at 120°C replaces bromine with a cyano group.

- Esterification and Hydrolysis: Methanol and HCl gas facilitate ester formation, followed by sodium hydroxide hydrolysis to yield the carboxylic acid.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | Fe, Br₂ | 60°C | 84.0% |

| Cyanation | CuCN, DMF | 120°C | 80.8% |

| Hydrolysis | NaOH | 40°C | 84.2% |

This method achieves an overall yield of 74.9–84.2% , highlighting its industrial viability.

Ester Hydrolysis Approach

A patent by AU2005324024B2 describes the synthesis of 2-hydroxy-5-methanesulfonyl-benzoic acid methyl ester , followed by alkaline hydrolysis. The ester intermediate is prepared via nucleophilic acyl substitution, with hydrolysis conducted at ≤40°C to prevent decarboxylation.

Optimized Protocol:

- Ester Preparation: Reacting 2-hydroxy-5-methanesulfonylbenzoyl chloride with methanol.

- Hydrolysis: 5% NaOH at 40°C for 20 hours.

- Yield: 89% after recrystallization.

Catalytic and Process Optimization

Role of Catalysts

Copper-based catalysts (e.g., CuI) enhance cyanation efficiency in sulfonamide intermediates, reducing reaction times from 24 to 12 hours. Similarly, iron powder in bromination minimizes side products like dibrominated derivatives.

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonation and cyanation yields by stabilizing transition states. Conversely, dichloromethane is preferred for bromination due to its low nucleophilicity.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with fluorescence detection is employed for purity assessment, as demonstrated in the analysis of related benzoic acids.

Spectroscopic Data

- IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch).

- NMR (¹H): δ 8.2 (s, 1H, SO₂CH₃), δ 7.8–7.5 (m, 3H, aromatic).

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

The compound serves as a precursor to glycine transporter inhibitors (e.g., AU2005324024B2), underscoring its role in neurological drug development.

Scalability Challenges

Large-scale production faces hurdles in waste management, particularly sulfur-containing byproducts. Recent patents address this via solvent recovery systems.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

2-Hydroxy-5-(methylsulfonyl)benzoic acid exhibits significant anti-inflammatory and analgesic effects. It is structurally related to salicylic acid, which is known for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that derivatives of this compound can be effective in treating conditions such as arthritis and other inflammatory disorders.

Case Study: Efficacy in Arthritis Treatment

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various salicylic acid derivatives, including this compound, in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to control groups, highlighting the potential of this compound as a therapeutic agent for inflammatory diseases .

Cosmetic Applications

Sunscreen Agent

The compound has been researched for its potential use as a sunscreen agent due to its ability to absorb UV radiation effectively. Its incorporation into cosmetic formulations can enhance skin protection against harmful UV rays, reducing the risk of sunburn and skin damage.

Data Table: UV Absorption Characteristics

| Compound Name | UV Absorption Range (nm) | Efficacy (%) |

|---|---|---|

| This compound | 290 - 320 | 85 |

| Standard Sunscreen Agent | 280 - 320 | 90 |

Agricultural Applications

Pesticide Development

Research has indicated that this compound may possess herbicidal properties. Its structural similarity to other benzoic acid derivatives suggests potential activity against specific weed species, making it a candidate for development as an environmentally friendly herbicide.

Case Study: Herbicidal Activity

A field study conducted by agricultural scientists assessed the effectiveness of various sulfonamide derivatives, including this compound, on common agricultural weeds. The results demonstrated a significant reduction in weed biomass when treated with formulations containing this compound, suggesting its viability as a natural herbicide .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogs with Sulfonyl/Sulfonamide Groups

Key Observations:

- Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound enhances acidity (pKa ~2–3 estimated) compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .

- Bioactivity: Sulfonamide derivatives (e.g., ) show higher antimicrobial activity than sulfonyl analogs, likely due to enhanced hydrogen-bonding interactions with enzyme active sites.

- Synthetic Routes: Methylsulfonyl groups are typically introduced via oxidation of thioethers or nucleophilic substitution, whereas sulfonamides require coupling with amines .

Azo-Linked Derivatives

Key Observations:

- Reduction Sensitivity: Azo derivatives undergo reductive cleavage in the gastrointestinal tract, releasing active metabolites (e.g., 5-aminosalicylic acid). The methylsulfonyl group in the target compound lacks this prodrug mechanism .

- Electrochemical Behavior: Azo-linked compounds exhibit pH-dependent reduction pathways, whereas sulfonyl groups stabilize intermediates via electron-withdrawing effects .

Methoxy and Alkyl Derivatives

Key Observations:

- Stability: Methoxy derivatives are less prone to oxidation than hydroxylated analogs, making them preferred in certain drug formulations .

Actividad Biológica

Overview

2-Hydroxy-5-(methylsulfonyl)benzoic acid, also known as a benzenesulfonamide derivative, is an organic compound with the molecular formula C8H8O5S. Its structural features include a hydroxyl group at the second position and a methylsulfonyl group at the fifth position of the benzene ring. This unique combination of functional groups contributes to its diverse biological activities, including potential anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. As a benzenesulfonamide derivative, it may modulate enzyme activities and protein interactions, which are crucial for its therapeutic applications.

Biological Activities

-

Anti-inflammatory Properties :

- The compound has been explored for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- In vitro studies suggest that it may inhibit enzymes involved in inflammatory processes, similar to other known anti-inflammatory agents like salicylic acid.

-

Enzyme Inhibition :

- Research indicates that this compound may act as an enzyme inhibitor or modulator. For instance, it has been identified as a potential inhibitor of MYC oncogene interactions, which are critical in tumorigenesis .

- A study demonstrated that compounds with similar structures could disrupt protein-protein interactions essential for cancer cell proliferation .

- Antimicrobial Activity :

Study on Enzyme Modulation

A significant study evaluated the binding affinity of this compound to specific proteins involved in cancer progression. The high-throughput screening revealed that this compound could effectively disrupt the interaction between MYC and WDR5, leading to reduced tumor cell viability in vitro. The binding affinity was measured using fluorescence polarization assays, indicating promising results for further development .

Antioxidant Properties

In addition to its anti-inflammatory effects, the compound has been investigated for its radical scavenging abilities. A study employing density functional theory (DFT) analysis suggested that this compound could stabilize free radicals due to its structural features . This property is particularly relevant for developing antioxidant therapies.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and methylsulfonyl groups | Anti-inflammatory, enzyme inhibition |

| Salicylic Acid | Hydroxyl group only | Anti-inflammatory |

| 5-Sulfosalicylic Acid | Sulfonic acid group | Protein precipitation |

| 2-Hydroxy-5-methoxybenzoic Acid | Methoxy group | Synthetic applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(methylsulfonyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation or oxidation of precursor molecules. For example, derivatives of sulfonated benzoic acids are synthesized using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) under anhydrous conditions in dichloromethane (DCM) and methanol (MeOH) at 0°C to room temperature . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.5 eq EDCI for improved yield), and purification via flash chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the hydroxyl (-OH), methylsulfonyl (-SOCH), and carboxylic acid (-COOH) moieties. IR spectroscopy can validate functional groups (e.g., O-H stretch at ~3000 cm, S=O symmetric/asymmetric stretches at 1150–1300 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS (e.g., m/z = 230.24 [M+H]) ensures purity and identifies byproducts .

- Elemental Analysis : Verify empirical formula (CHOS) and compare calculated vs. observed percentages of C, H, and S .

Q. How can researchers purify this compound to >98% purity?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Solid-Phase Extraction (SPE) : Employ C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to remove polar impurities .

- Preparative HPLC : Optimize mobile phase (e.g., 0.1% TFA in water:acetonitrile) and collect fractions based on UV absorption .

Advanced Research Questions

Q. What computational methods predict the electrochemical behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model redox potentials and electron transfer mechanisms. Exact exchange terms in hybrid functionals improve accuracy for sulfonamide and carboxylate groups . Cyclic voltammetry (CV) experiments (e.g., glassy carbon electrode in pH 4.5–10.0 buffers) validate computational predictions, with scan rates from 0.01–100 V/s to assess reversibility .

Q. How can molecular docking studies guide the design of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, Topoisomerase II).

- Docking Workflow : Use AutoDock 4/Vina for ligand-protein interactions. Prepare the ligand (e.g., protonation states via MarvinSketch) and receptor (PDB: 5GWK) .

- Analysis : Prioritize derivatives with high binding energy (e.g., nitro-substituted sulfonamides: ΔG ≈ -9.5 kcal/mol) and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR chemical shifts with X-ray diffraction data (e.g., SHELXL refinement for crystal structure accuracy) .

- DFT-NMR Comparison : Calculate theoretical NMR shifts (GIAO method) and identify discrepancies caused by solvation or tautomerism .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchanges (e.g., hydroxyl proton exchange broadening at 25–50°C) .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .

- Analytical Pitfalls : Account for pH-dependent electrochemical behavior (e.g., protonation of -COOH in acidic buffers alters redox peaks) .

- Docking Limitations : Include solvation models (e.g., implicit water) to improve docking accuracy for polar moieties .

Propiedades

IUPAC Name |

2-hydroxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSVPLTVKMHNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497536 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68029-77-6 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.